molecular formula C13H13N7 B2798980 2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile CAS No. 2415552-30-4

2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B2798980
CAS No.: 2415552-30-4
M. Wt: 267.296
InChI Key: JUJXVHXFKLHLNF-UHFFFAOYSA-N
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Description

2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring fused with a piperazine moiety and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrimidine with 4-pyridazin-3-ylpiperazine under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile is unique due to the presence of the pyridazine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in drug discovery and development, particularly for targeting neurodegenerative diseases.

Properties

IUPAC Name

2-(4-pyridazin-3-ylpiperazin-1-yl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c14-10-11-3-5-15-13(17-11)20-8-6-19(7-9-20)12-2-1-4-16-18-12/h1-5H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJXVHXFKLHLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC=C2)C3=NC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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